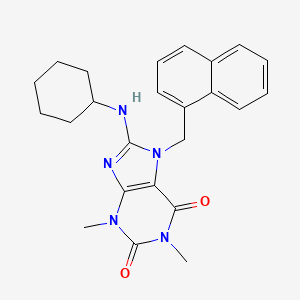

8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Description

8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS: 5463-55-8) is a purine-dione derivative characterized by a cyclohexylamino substituent at position 8 and a naphthalen-1-ylmethyl group at position 7, with methyl groups at positions 1 and 2. Its molecular formula is C₂₄H₂₇N₅O₂, and it belongs to a class of theophylline analogs modified to explore structure-activity relationships (SAR) in medicinal chemistry . The compound’s synthesis typically involves alkylation or substitution reactions at the purine core, as seen in related compounds (e.g., benzyl or aryloxy substitutions) .

Properties

CAS No. |

359910-06-8 |

|---|---|

Molecular Formula |

C24H27N5O2 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

8-(cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

InChI |

InChI=1S/C24H27N5O2/c1-27-21-20(22(30)28(2)24(27)31)29(23(26-21)25-18-12-4-3-5-13-18)15-17-11-8-10-16-9-6-7-14-19(16)17/h6-11,14,18H,3-5,12-13,15H2,1-2H3,(H,25,26) |

InChI Key |

HOGSWHSLHZAWQW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, typically starting with the preparation of the purine core. The cyclohexylamino and naphthalen-1-ylmethyl groups are then introduced through a series of reactions, including nucleophilic substitution and amination. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is being conducted on its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Key Observations:

Position 8 Modifications: The cyclohexylamino group (target compound) provides a hydrophobic, rigid structure distinct from aryloxy (e.g., 3j in ) or trifluoropropyl (3-29A) groups . Polar substituents, such as 3-hydroxypropylamino (7) or dimethylaminoethylamino (11), enhance hydrophilicity, which may improve bioavailability .

Thermal Stability : Higher melting points in biphenyl (19, 333°C) and methylbenzyl (73f, 195–197°C) analogs suggest increased crystallinity compared to the target compound .

Biological Activity

8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, with a CAS number of 359910-06-8, is a complex organic compound belonging to the purine family. Its unique structure includes a cyclohexylamino group and a naphthalen-1-ylmethyl moiety, which contribute to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is C24H27N5O2, with a molecular weight of 417.50 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H27N5O2 |

| Molecular Weight | 417.50 g/mol |

| CAS Number | 359910-06-8 |

| Purity | NLT 98% |

Research indicates that 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione exhibits significant biological activity through interactions with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in purine metabolism.

- Receptor Modulation : The compound interacts with neurotransmitter receptors, potentially influencing neurotransmission.

These interactions suggest potential therapeutic applications in areas such as oncology and neurology.

Biological Activity

The biological activities of 8-(Cyclohexylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione include:

Anticancer Properties :

Studies have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Effects :

Preliminary research suggests that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological effects of this compound:

- In Vitro Studies : A study on human cancer cell lines showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. IC50 values were determined to be around 10 µM for certain cancer types.

- Animal Models : In vivo studies using murine models demonstrated significant tumor regression when treated with the compound compared to control groups. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis.

- Mechanistic Insights : Further investigations into the signaling pathways revealed that the compound activates caspase cascades and inhibits NF-kB signaling, leading to enhanced apoptotic responses in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.